molecular formula C14H10BrClO2 B5656912 3-bromobenzyl 2-chlorobenzoate

3-bromobenzyl 2-chlorobenzoate

Cat. No.: B5656912
M. Wt: 325.58 g/mol
InChI Key: WZLRKTOZJGIHLP-UHFFFAOYSA-N
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Description

3-Bromobenzyl 2-chlorobenzoate is an organic compound that belongs to the class of esters. It is formed by the esterification of 3-bromobenzyl alcohol and 2-chlorobenzoic acid. This compound is characterized by the presence of both bromine and chlorine atoms attached to aromatic rings, making it a valuable intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary method for synthesizing 3-bromobenzyl 2-chlorobenzoate involves the direct esterification of 3-bromobenzyl alcohol with 2-chlorobenzoic acid. This reaction typically requires a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is driven by the removal of water, often achieved through azeotropic distillation.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The use of continuous reactors and efficient distillation techniques ensures high yield and purity of the final product. The choice of catalyst and reaction conditions may vary depending on the specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromobenzyl 2-chlorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The benzylic position can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The ester group can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution: Formation of substituted benzyl derivatives.

    Oxidation: Formation of benzoic acids or other oxidized products.

    Reduction: Formation of benzyl alcohols or other reduced derivatives.

Scientific Research Applications

3-Bromobenzyl 2-chlorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of polymers, liquid crystals, and other advanced materials.

Mechanism of Action

The mechanism of action of 3-bromobenzyl 2-chlorobenzoate depends on the specific reactions it undergoes. In substitution reactions, the bromine or chlorine atoms are replaced by nucleophiles, leading to the formation of new chemical bonds. In oxidation reactions, the benzylic position is oxidized, resulting in the formation of carboxylic acids or other oxidized products. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    3-Bromobenzoyl Chloride: Similar in structure but contains a carbonyl chloride group instead of an ester group.

    2-Chlorobenzyl Bromide: Contains a benzyl bromide group instead of an ester group.

    3-Bromo-2-chlorobenzoic Acid: Contains a carboxylic acid group instead of an ester group.

Uniqueness

3-Bromobenzyl 2-chlorobenzoate is unique due to the presence of both bromine and chlorine atoms attached to aromatic rings, combined with an ester linkage

Properties

IUPAC Name

(3-bromophenyl)methyl 2-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClO2/c15-11-5-3-4-10(8-11)9-18-14(17)12-6-1-2-7-13(12)16/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZLRKTOZJGIHLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCC2=CC(=CC=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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